4-Methyl-1,3-thiazolidine hydrochloride
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Overview
Description
4-Methyl-1,3-thiazolidine hydrochloride is a heterocyclic organic compound featuring a five-membered ring containing sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
4-Methyl-1,3-thiazolidine hydrochloride is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen Thiazolidine derivatives have been found to exhibit diverse therapeutic and pharmaceutical activities, suggesting they interact with a variety of biological targets .
Mode of Action
Thiazolidine derivatives are known to react quickly with 1,2-aminothiols and aldehydes under physiological conditions, forming a stable thiazolidine product .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This suggests that these compounds may interact with and influence a variety of biochemical pathways.
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Given the diverse biological properties of thiazolidine derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
The reaction between 1,2-aminothiols and aldehydes to form thiazolidine has been observed to be fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates . This suggests that the compound’s action may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
4-Methyl-1,3-thiazolidine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . The presence of sulfur in its structure enhances its pharmacological properties, making it a valuable component in the synthesis of various organic combinations . It exhibits a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have antimicrobial activity against certain fungal and yeast strains .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound remains stable under physiological conditions and does not require any catalyst . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-thiazolidine hydrochloride typically involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing the thiazolidine product without requiring any catalyst . The reaction conditions are mild, often carried out at room temperature in aqueous solutions, making it a convenient method for laboratory synthesis.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as multicomponent reactions, nano-catalysis, and green chemistry approaches to improve yield, purity, and selectivity . These methods are designed to be environmentally friendly and cost-effective, ensuring high-quality production suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,3-thiazolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .
Scientific Research Applications
4-Methyl-1,3-thiazolidine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Thiazolidine: A parent compound with similar structural features but lacking the methyl group.
Thiazolidin-4-one: Another derivative with a carbonyl group at the fourth position, exhibiting different biological activities.
Thiazole: A related heterocyclic compound with a different ring structure and distinct properties.
Uniqueness: 4-Methyl-1,3-thiazolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-1,3-thiazolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c1-4-2-6-3-5-4;/h4-5H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETMWFNCXNRRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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